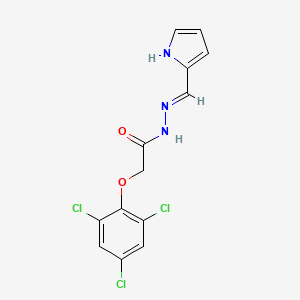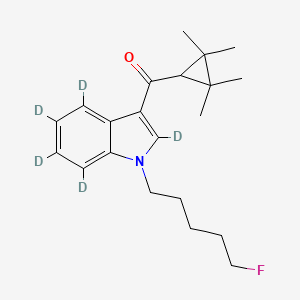![molecular formula C31H35F3N6O7S2 B591212 methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide CAS No. 1421783-64-3](/img/structure/B591212.png)
methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GZD824 Dimesylate, also known as Olverembatinib Dimesylate, is a potent and orally active inhibitor of the breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase. This compound is particularly effective against a broad spectrum of Bcr-Abl mutants, including the T315I mutation, which is known to confer resistance to other inhibitors. GZD824 Dimesylate has shown significant antitumor activity and is being explored for its potential in treating chronic myelogenous leukemia and other cancers .
Mechanism of Action
Target of Action
GZD824 Dimesylate, also known as Olverembatinib, is a potent and orally active pan-Bcr-Abl inhibitor . It potently inhibits a broad spectrum of Bcr-Abl mutants, including the T315I mutation . Bcr-Abl is a fusion protein with abnormal tyrosine kinase activity, implicated in several forms of leukemia.
Mode of Action
GZD824 Dimesylate interacts with its targets by binding to Bcr-Abl (WT) and Bcr-Abl (T315I) with IC50 values of 0.34 nM and 0.68 nM, respectively . It suppresses the activation of GCN2, a protein kinase that drives cellular adaptation to amino acid limitation . It also inhibits eIF2α phosphorylation and ATF4 induction during amino acid starvation stress .
Biochemical Pathways
The compound affects the integrated stress response (ISR) pathway . ISR plays an important role in cellular adaptation to various stress conditions. Under distinct stress conditions, ISR is activated by four eukaryotic initiation factor 2 α (eIF2 α) kinases: GCN2, protein kinase–like endoplasmic reticulum kinase (PERK), double-stranded RNA-dependent kinase, and heme-regulated inhibitor .
Result of Action
GZD824 Dimesylate has been shown to decrease cell viability, induce cell-cycle arrest, and cause apoptosis in pre-B ALL cells . It also suppresses the growth of cells expressing wild-type BCR-ABL . Furthermore, it sensitizes certain cancer cells to amino acid starvation stress similarly to ATF4 knockdown .
Biochemical Analysis
Biochemical Properties
GZD824 Dimesylate plays a significant role in biochemical reactions, particularly in inhibiting the Bcr-Abl kinase . This kinase is a fusion protein that is constitutively active, leading to uncontrolled cell proliferation. GZD824 Dimesylate binds to this kinase, inhibiting its activity and thus controlling cell proliferation .
Cellular Effects
GZD824 Dimesylate has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Bcr-Abl kinase, which impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress the growth of Bcr-Abl positive leukemia cells .
Molecular Mechanism
The molecular mechanism of action of GZD824 Dimesylate involves binding to the Bcr-Abl kinase, thereby inhibiting its activity . This inhibition leads to a decrease in cell proliferation, particularly in cells where the Bcr-Abl kinase is constitutively active .
Dosage Effects in Animal Models
In animal models, the effects of GZD824 Dimesylate have been shown to vary with different dosages
Metabolic Pathways
GZD824 Dimesylate is involved in the metabolic pathways related to the Bcr-Abl kinase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GZD824 Dimesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The key steps include:
Formation of the core structure: This involves the condensation of specific aromatic and heterocyclic compounds under controlled conditions.
Functional group modifications: Introduction of fluorine atoms and other functional groups to enhance binding affinity and selectivity.
Final dimesylate formation: The compound is treated with methanesulfonic acid to form the dimesylate salt, which improves its solubility and bioavailability.
Industrial Production Methods
Industrial production of GZD824 Dimesylate follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to obtain high-purity GZD824 Dimesylate.
Quality control: Ensuring the final product meets stringent purity and potency standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
GZD824 Dimesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of GZD824 Dimesylate, each with potentially different biological activities and properties .
Scientific Research Applications
GZD824 Dimesylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate its effects on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored for its therapeutic potential in treating chronic myelogenous leukemia and other cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first-generation Bcr-Abl inhibitor, effective against many Bcr-Abl-positive cancers but less effective against certain mutants.
Dasatinib: A second-generation inhibitor with broader activity but still limited against some resistant mutants.
Nilotinib: Another second-generation inhibitor with improved potency but similar limitations
Uniqueness of GZD824 Dimesylate
GZD824 Dimesylate stands out due to its high potency and effectiveness against a wide range of Bcr-Abl mutants, including the T315I mutation, which is resistant to many other inhibitors. Its oral bioavailability and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIGHXVOVROGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F3N6O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421783-64-3 |
Source


|
| Record name | GZD-824 dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421783643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLVEREMBATINIB DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPJ9AW8AZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)


![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)





